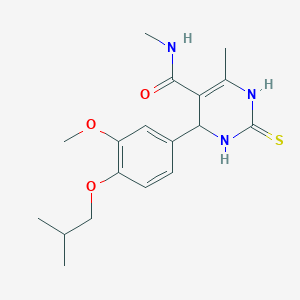
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH6, and it belongs to the class of thioxo-pyrimidine carboxamide derivatives.
Mecanismo De Acción
The mechanism of action of CPTH6 involves the inhibition of histone acetyltransferases (HATs). HATs are enzymes that catalyze the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting HATs, CPTH6 can regulate gene expression and prevent the growth of cancer cells. Additionally, CPTH6 can reduce inflammation by inhibiting the acetylation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
CPTH6 has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, CPTH6 has been found to have antioxidant properties, which can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPTH6 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CPTH6 has been found to be stable under various conditions, which makes it a reliable compound for use in experiments. However, one limitation of using CPTH6 is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are several future directions for the study of CPTH6. One potential direction is the development of CPTH6 analogs with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CPTH6 and its potential applications in treating various diseases. Finally, the use of CPTH6 in combination with other compounds is an area of future research, as it may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of CPTH6 involves the reaction of 4-(4-isobutoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with Lawesson's reagent. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is then purified using column chromatography to obtain CPTH6 in high purity.
Aplicaciones Científicas De Investigación
CPTH6 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. CPTH6 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, CPTH6 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H25N3O3S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-10(2)9-24-13-7-6-12(8-14(13)23-5)16-15(17(22)19-4)11(3)20-18(25)21-16/h6-8,10,16H,9H2,1-5H3,(H,19,22)(H2,20,21,25) |
Clave InChI |
QSASNKJPEAKUAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)

![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
